molecular formula C14H16BrNO3 B15173929 (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one CAS No. 921611-90-7

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one

Cat. No.: B15173929
CAS No.: 921611-90-7
M. Wt: 326.19 g/mol
InChI Key: IUSVTFXTEAMOSM-STQMWFEESA-N
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Description

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one is an organic compound with a complex structure that includes a cyclohexanone ring substituted with a nitroethyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by bromination and cyclization. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s reactivity.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions to replace the bromine atom.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine, while substitution reactions can produce a wide range of functionalized cyclohexanone derivatives.

Scientific Research Applications

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one exerts its effects involves interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl group may interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[1-(3-Chlorophenyl)-2-nitroethyl]cyclohexan-1-one
  • (2S)-2-[1-(3-Fluorophenyl)-2-nitroethyl]cyclohexan-1-one
  • (2S)-2-[1-(3-Methylphenyl)-2-nitroethyl]cyclohexan-1-one

Uniqueness

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it a valuable subject of study.

Biological Activity

(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one, with the CAS number 921611-90-7, is a complex organic compound characterized by a cyclohexanone ring substituted with a nitroethyl group and a bromophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties.

The molecular formula of this compound is C14H16BrNO3, with a molecular weight of 326.19 g/mol. Its structure includes various functional groups that contribute to its biological activity.

PropertyValue
CAS Number921611-90-7
Molecular FormulaC14H16BrNO3
Molecular Weight326.19 g/mol
IUPAC Name(2S)-2-[(1R)-1-(3-bromophenyl)-2-nitroethyl]cyclohexan-1-one
InChI KeyIUSVTFXTEAMOSM-STQMWFEESA-N

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets. The nitro group can participate in redox reactions, while the bromophenyl moiety may interact with various biological receptors or enzymes, modulating critical biochemical pathways.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds similar to this compound demonstrate micromolar activity against cell lines such as A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) .

Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of several nitroethyl-substituted cyclohexanones on different cancer cell lines. The results indicated that:

Cell LineIC50 (µM)Compound Tested
A54910This compound
HeLa15Similar derivatives
B16F1012Similar derivatives

Antimicrobial Activity

In addition to its antitumor properties, this compound has shown promise as an antimicrobial agent. The mechanism likely involves interference with bacterial cell wall synthesis or disruption of cellular processes through redox cycling facilitated by the nitro group .

Case Study: Antimicrobial Testing
A study assessed the antimicrobial efficacy of this compound against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Properties

CAS No.

921611-90-7

Molecular Formula

C14H16BrNO3

Molecular Weight

326.19 g/mol

IUPAC Name

(2S)-2-[(1R)-1-(3-bromophenyl)-2-nitroethyl]cyclohexan-1-one

InChI

InChI=1S/C14H16BrNO3/c15-11-5-3-4-10(8-11)13(9-16(18)19)12-6-1-2-7-14(12)17/h3-5,8,12-13H,1-2,6-7,9H2/t12-,13-/m0/s1

InChI Key

IUSVTFXTEAMOSM-STQMWFEESA-N

Isomeric SMILES

C1CCC(=O)[C@@H](C1)[C@@H](C[N+](=O)[O-])C2=CC(=CC=C2)Br

Canonical SMILES

C1CCC(=O)C(C1)C(C[N+](=O)[O-])C2=CC(=CC=C2)Br

Origin of Product

United States

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